molecular formula C20H21F2N5O2 B10984023 N-[3-(3,5-difluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[3-(3,5-difluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B10984023
M. Wt: 401.4 g/mol
InChI Key: DSAQEGWZTMCPNU-UHFFFAOYSA-N
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Description

N-[5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a pyrrole group, and a difluorobenzyl moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate nitrile. The difluorobenzyl group is then introduced via a nucleophilic substitution reaction. The final step involves coupling the triazole intermediate with the pyrrole-tetrahydropyran moiety under specific conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling reagents: EDCI, DCC.

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the difluorobenzyl moiety.

Scientific Research Applications

N-[5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazole ring and difluorobenzyl group are crucial for its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide shares similarities with other triazole-based compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.
  • Other similar compounds: include those with pyrrole or tetrahydropyran moieties, which are often explored for their bioactive properties.

Uniqueness

What sets N-[5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both the triazole ring and the difluorobenzyl group enhances its potential as a versatile compound for various applications.

Properties

Molecular Formula

C20H21F2N5O2

Molecular Weight

401.4 g/mol

IUPAC Name

N-[5-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C20H21F2N5O2/c21-15-9-14(10-16(22)12-15)11-17-23-19(26-25-17)24-18(28)13-20(3-7-29-8-4-20)27-5-1-2-6-27/h1-2,5-6,9-10,12H,3-4,7-8,11,13H2,(H2,23,24,25,26,28)

InChI Key

DSAQEGWZTMCPNU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NC2=NNC(=N2)CC3=CC(=CC(=C3)F)F)N4C=CC=C4

Origin of Product

United States

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